1-(Furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea
Overview
Description
1-(Furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea is an organic compound that features a furan ring and a methoxy-methylphenyl group connected via a urea linkage
Preparation Methods
The synthesis of 1-(Furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea typically involves the reaction of furan-2-ylmethylamine with 2-methoxy-5-methylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(Furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by strong bases like sodium hydride (NaH).
Scientific Research Applications
1-(Furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The furan ring and methoxy-methylphenyl group contribute to its binding affinity and specificity, enabling it to exert its effects at the molecular level.
Comparison with Similar Compounds
1-(Furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea can be compared with similar compounds such as:
1-(Furan-2-ylmethyl)-3-phenylurea: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-(Furan-2-ylmethyl)-3-(2-methylphenyl)urea: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
1-(Furan-2-ylmethyl)-3-(2-methoxyphenyl)urea: Lacks the methyl group, which may alter its steric properties and overall stability.
The presence of both methoxy and methyl groups in this compound contributes to its unique chemical and biological properties, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-5-6-13(18-2)12(8-10)16-14(17)15-9-11-4-3-7-19-11/h3-8H,9H2,1-2H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJWOBZXTCQIGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330794 | |
Record name | 1-(furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24793667 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
701969-91-7 | |
Record name | 1-(furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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